molecular formula C13H10N2O2 B14517686 (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine CAS No. 63098-87-3

(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine

Cat. No.: B14517686
CAS No.: 63098-87-3
M. Wt: 226.23 g/mol
InChI Key: ARKZIZLTTPGPMN-UHFFFAOYSA-N
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Description

(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine is a synthetic organic compound that features a benzodioxole ring and a pyridine ring connected by a methanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with pyridin-3-ylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while reduction could produce benzodioxole amines.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine can serve as an intermediate for the synthesis of more complex molecules.

Biology

Medicine

Industry

In the materials science field, this compound could be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine exerts its effects would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-2-yl)methanimine
  • (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-4-yl)methanimine
  • (E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(quinolin-3-yl)methanimine

Uniqueness

(E)-1-(2H-1,3-Benzodioxol-5-yl)-N-(pyridin-3-yl)methanimine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the benzodioxole ring also imparts distinct electronic properties that can be advantageous in various applications.

Properties

CAS No.

63098-87-3

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-pyridin-3-ylmethanimine

InChI

InChI=1S/C13H10N2O2/c1-2-11(8-14-5-1)15-7-10-3-4-12-13(6-10)17-9-16-12/h1-8H,9H2

InChI Key

ARKZIZLTTPGPMN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CN=CC=C3

Origin of Product

United States

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